methyl 4-{[7-(benzyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate
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Overview
Description
Methyl 4-{[7-(benzyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a benzyloxy group attached to a chromen-4-one core, further linked to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[7-(benzyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of 7-hydroxy-4-oxo-4H-chromen-3-yl benzoate: This intermediate can be synthesized by reacting 7-hydroxy-4H-chromen-4-one with benzoic acid in the presence of a dehydrating agent such as thionyl chloride.
Benzylation: The hydroxyl group of the intermediate is then benzylated using benzyl bromide in the presence of a base like potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[7-(benzyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles like amines or thiols can replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzoates with various nucleophiles.
Scientific Research Applications
Methyl 4-{[7-(benzyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including potential anticancer and anti-inflammatory agents.
Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 4-{[7-(benzyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate involves its interaction with various molecular targets. The chromen-4-one core can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The benzyloxy group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The ester group can undergo hydrolysis, releasing the active chromen-4-one derivative, which then exerts its effects on the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(benzyloxy)benzoate: Similar structure but lacks the chromen-4-one core.
Ethyl 4-[(4-methylbenzyl)oxy]benzoate: Similar ester and benzyloxy groups but different alkyl chain and aromatic substitutions.
Methyl 4-{[7-(acetoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate: Similar chromen-4-one core but with an acetoxy group instead of a benzyloxy group.
Uniqueness
Methyl 4-{[7-(benzyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate is unique due to its combination of the chromen-4-one core and the benzyloxy group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields.
Properties
IUPAC Name |
methyl 4-(4-oxo-7-phenylmethoxychromen-3-yl)oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O6/c1-27-24(26)17-7-9-18(10-8-17)30-22-15-29-21-13-19(11-12-20(21)23(22)25)28-14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIDDGDMDLVETN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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